molecular formula C16H14F2O B1327448 2',4'-Difluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-34-1

2',4'-Difluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327448
CAS No.: 898769-34-1
M. Wt: 260.28 g/mol
InChI Key: KMUURVIGUXHECT-UHFFFAOYSA-N
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Description

2',4'-Difluoro-3-(4-methylphenyl)propiophenone (CAS: 1261932-98-2) is a fluorinated propiophenone derivative characterized by a 4-methylphenyl group at the 3-position and fluorine atoms at the 2' and 4' positions of the adjacent phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUURVIGUXHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644149
Record name 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-34-1
Record name 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. The general procedure includes the following steps:

    Starting Materials: The reaction begins with 2’,4’-difluoroacetophenone and 4-methylbenzoyl chloride.

    Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.

    Solvent: The reaction is carried out in a non-polar solvent such as dichloromethane (CH2Cl2).

    Reaction Conditions: The mixture is stirred at a low temperature (0-5°C) to control the exothermic reaction. After the addition of all reagents, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-3-(4-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-methylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2’,4’-difluoro-3-(4-methylphenyl)benzoic acid.

    Reduction: Formation of 2’,4’-difluoro-3-(4-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(4-methylphenyl)propiophenone depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS: 654673-34-4)
  • Structure : Differs by replacing the 4-methylphenyl group with a 4-fluorophenyl moiety.
  • Properties: Molecular weight: 264.24 g/mol (vs. 258.25 g/mol for the target compound). Reduced steric hindrance compared to the methyl-substituted analog .
3',4'-Difluoro-3-(4-methylphenyl)propiophenone (CAS: 1261932-98-2)
  • Structure : Fluorine atoms at the 3' and 4' positions instead of 2' and 4'.
  • Reactivity : Altered electronic effects may influence nucleophilic substitution reactions. The meta-fluorine substitution could reduce electrophilicity at the carbonyl carbon compared to the para-substituted target compound .

Halogenated Derivatives

2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS: 898757-29-4)
  • Structure : Incorporates chlorine at the 2' position and a dioxane ring.
  • Properties :
    • Higher molecular weight (291.68 g/mol) and log P (estimated >3.5) due to the dioxane group.
    • Enhanced stability under acidic conditions but reduced reactivity in cross-coupling reactions due to steric bulk .
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
  • Structure : Chlorine atoms at the 2' and 3' positions.
  • Chlorine substituents increase lipophilicity (log P ~4.2), impacting bioavailability and environmental persistence .

Functional Group Modifications

2-(4-Methylphenyl) Indolizine
  • Structure: Replaces the propiophenone backbone with an indolizine ring.
  • Drug-likeness : Log P = 3.73 (vs. ~3.0 for the target compound), indicating higher membrane permeability. Demonstrated anti-inflammatory activity (IC50 = 11.6 μM) .
4'-Methyl-alpha-pyrrolidinohexiophenone
  • Structure: Contains a pyrrolidine ring and hexanophenone chain.
  • Regulatory Status: Listed as a controlled substance due to structural similarity to stimulants like methcathinone. Highlights the importance of substituent choice in legal classifications .

Table 1: Comparative Data for Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) log P* Key Applications
2',4'-Difluoro-3-(4-methylphenyl)propiophenone 1261932-98-2 C₁₆H₁₄F₂O 258.25 ~3.0 Pharmaceutical intermediates
2',4'-Difluoro-3-(4-fluorophenyl)propiophenone 654673-34-4 C₁₅H₁₁F₃O 264.24 ~2.8 Agrochemical research
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone 898757-29-4 C₁₃H₁₃ClF₂O₃ 291.68 ~3.7 Specialty synthesis
2-(4-Methylphenyl) Indolizine Not Available C₁₄H₁₃N 195.26 3.73 Anti-inflammatory agents

*Estimated using fragment-based methods.

Biological Activity

2',4'-Difluoro-3-(4-methylphenyl)propiophenone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14F2O
  • Molecular Weight : 270.28 g/mol

This compound features a propiophenone backbone with two fluorine atoms and a para-methylphenyl substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of important biomolecules.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways that are critical for cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Research demonstrates that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
  • Apoptotic Pathways Activation : It activates caspases, leading to programmed cell death.
StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.2Induces apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests a potential role in developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Anticancer Properties :
    A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM for MCF-7 cells, demonstrating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of the compound, revealing effective inhibition against both gram-positive and gram-negative bacteria as well as fungi. The findings support further exploration into its use as an antimicrobial agent in clinical settings .

Q & A

Q. What strategies can mitigate side reactions during large-scale synthesis (e.g., diaryl byproduct formation)?

  • Methodological Answer : Optimize stoichiometry to limit excess aryl halide. Introduce flow chemistry to control reaction exothermicity and improve mixing. Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, residence time). Characterize byproducts via LC-TOF-MS and adjust protecting groups if necessary .

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